molecular formula C25H20N4O2S B2578023 N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide CAS No. 923147-91-5

N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide

Cat. No.: B2578023
CAS No.: 923147-91-5
M. Wt: 440.52
InChI Key: BNYAVZQJESLFEU-UHFFFAOYSA-N
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Description

N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a useful research compound. Its molecular formula is C25H20N4O2S and its molecular weight is 440.52. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Compounds containing sulfonamide moieties, similar to the one , have been synthesized and evaluated for their antibacterial properties. For instance, novel heterocyclic compounds incorporating a sulfonamido moiety were developed and tested for antibacterial activity, with several demonstrating high effectiveness (Azab, Youssef, & El-Bordany, 2013).

Antiviral Properties

Research on sulfonic cytosine derivatives, which bear resemblance to the compound , has shown potential antiviral activity. A study on the synthesis of these derivatives revealed their efficacy against certain viruses (Solomyannyi et al., 2019).

Anti-Tubercular Studies

Sulfonamides, as part of certain compounds, have shown promise in anti-tubercular applications. Research on 10-phenylsulfonyl-2-substituted-4,10 dihydrobenzo[4,5]imidazo[1,2- a]pyrimidin-4-one derivatives demonstrated in vitro anti-tuberculosis activities against Mycobacterium tuberculosis (Jagannath & Krishnamurthy, 2021).

Anticancer and Radiosensitizing Evaluation

Sulfonamide derivatives have been synthesized and evaluated for their anticancer and radiosensitizing properties. A study synthesizing novel sulfonamide derivatives starting from specific phenylsulfonamide compounds found that several of these derivatives showed higher anticancer activity than the reference drug doxorubicin (Ghorab et al., 2015).

Analgesic and Anti-inflammatory Activities

Research into fused heterocyclic ring systems incorporating phenylsulfonyl moiety, related to the structure , has revealed significant analgesic and anti-inflammatory activities. Specifically, pyrazolo[1,5-a]pyrimidine derivatives were found to have higher analgesic and anti-inflammatory activity compared to other derivatives (Shaaban et al., 2008).

Biochemical Analysis

Biochemical Properties

N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, including enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response. Toxicity studies have indicated that high doses of the compound can cause adverse effects, including organ damage and altered physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. These interactions can have significant implications for cellular metabolism and overall physiological function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of the compound within tissues can influence its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological activity. For instance, the compound may accumulate in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression .

Properties

IUPAC Name

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S/c1-16-13-14-29-15-22(27-25(29)26-16)17-5-9-20(10-6-17)28-32(30,31)23-12-8-19-4-2-3-18-7-11-21(23)24(18)19/h2-6,8-10,12-15,28H,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYAVZQJESLFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=C5CCC6=CC=CC(=C65)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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